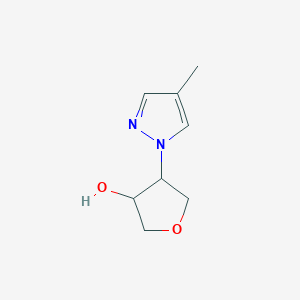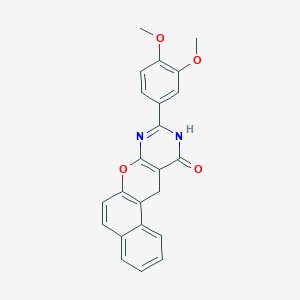![molecular formula C18H16N4O2 B6429897 3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea CAS No. 2097863-05-1](/img/structure/B6429897.png)
3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-{[2,4’-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea” is a complex molecule that involves a bipyridine moiety and a urea moiety. Bipyridine compounds are known to be starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures . The urea moiety is chemically stable under acidic, alkaline, and aqueous conditions, which makes it suitable for protection/deprotection of amino groups .
Molecular Structure Analysis
The molecular structure of bipyridine derivatives can be elucidated using various techniques such as single-crystal X-ray diffraction . The molecular geometry and vibrational frequencies can be calculated using methods like DFT (Density Functional Theory) . The HOMO–LUMO energy gap can also be determined experimentally and theoretically .Chemical Reactions Analysis
Bipyridine compounds are known to strongly coordinate with metal centers, which can affect the reaction system . They have been used to investigate photochemically induced charge-transfer, ligand substitution, stereochemical isomerisation process and to probe metal–ligand interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of bipyridine compounds can be characterized by various techniques such as FT-IR, UV–visible, 1H NMR, HRMS . They are known to display rich electrochemical and photophysical properties .科学研究应用
3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea has many potential applications in scientific research. It has been used to study the structure and function of proteins, enzymes, and DNA. It has also been used in drug design, as it can bind to specific proteins and inhibit their activity. Additionally, this compound has been used in molecular imaging, as it can be used to target particular cells or tissues. Finally, this compound has been studied for its potential use in gene therapy, as it can be used to deliver therapeutic genes to specific cells.
作用机制
3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea has been studied for its ability to interact with a variety of biological molecules. It can bind to proteins, enzymes, and DNA through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions allow this compound to bind to specific molecules, which can be used to inhibit their activity or to deliver therapeutic genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it has been shown to bind to proteins and DNA, which can have a variety of effects. For example, it has been shown to inhibit the activity of certain enzymes, which can lead to changes in biochemical pathways. Additionally, it has been studied for its potential use in gene therapy, as it can be used to deliver therapeutic genes to specific cells.
实验室实验的优点和局限性
3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. Additionally, it has a high affinity for proteins, enzymes, and DNA, which makes it ideal for use in drug design and gene therapy experiments. However, there are some limitations to using this compound in lab experiments. It is not as potent as some other small molecules, and it is not as specific as some other compounds. Additionally, it is not as stable as some other compounds, and it can be degraded by light and heat.
未来方向
There are many potential future directions for the use of 3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea in scientific research. One potential direction is the development of more specific and potent compounds. Additionally, this compound can be used to develop new drug delivery systems, as it can be used to target specific cells or tissues. Finally, this compound can be used to study the structure and function of proteins, enzymes, and DNA, which could lead to new insights into biological processes.
合成方法
3-{[2,4'-bipyridine]-5-yl}-1-(2-methoxyphenyl)urea can be synthesized through a number of methods. One of the most common is the condensation reaction of 2,4'-bipyridine and 2-methoxybenzaldehyde. This reaction is catalyzed by an acid, such as hydrochloric acid, and proceeds through a series of steps. First, the 2,4'-bipyridine is protonated by the acid, which forms a carbocation. This carbocation then reacts with the 2-methoxybenzaldehyde to form a Schiff base. The Schiff base is then reduced to the desired this compound product.
安全和危害
The safety data sheet for 2,2’-bipyridine, a related compound, indicates that it is toxic if swallowed or in contact with skin . It advises against food, drug, pesticide or biocidal product use . In case of skin contact, it recommends washing off immediately with plenty of water and seeking immediate medical attention .
属性
IUPAC Name |
1-(2-methoxyphenyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-24-17-5-3-2-4-16(17)22-18(23)21-14-6-7-15(20-12-14)13-8-10-19-11-9-13/h2-12H,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQOOFNSHVQWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CN=C(C=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-3-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B6429828.png)
![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6429832.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B6429838.png)
![3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B6429840.png)
![1-[(3-methylphenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine](/img/structure/B6429849.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6429850.png)
![N'-benzyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B6429858.png)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B6429863.png)

![2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]quinoxaline](/img/structure/B6429875.png)
![1-[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B6429901.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}imidazolidin-2-one](/img/structure/B6429902.png)
